molecular formula C15H21F3N4O3 B2885512 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate CAS No. 1142945-81-0

1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate

Cat. No.: B2885512
CAS No.: 1142945-81-0
M. Wt: 362.353
InChI Key: BEMVIYCFAUZMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate is a compound with multifaceted applications in various fields. It boasts an elaborate molecular structure, combining a pyrrolidine ring with guanidine and trifluoroacetate groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves several steps, beginning with the preparation of intermediate compounds:

  • Initial Step: : Reacting 4-(2-bromoethoxy)benzene with pyrrolidine in the presence of a base to form 4-(2-(pyrrolidin-1-yl)ethoxy)benzene.

  • Second Step: : Converting the intermediate to a guanidine derivative by reacting with cyanamide and subsequent hydrolysis.

  • Final Step: : Formation of the trifluoroacetate salt by reacting with trifluoroacetic acid.

Industrial production methods typically rely on these reactions but are optimized for scalability, often using continuous flow techniques to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrolidine ring.

  • Reduction: : Reduction is less common but possible under certain conditions.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are feasible, particularly involving the ethoxy and phenyl groups.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogenation using catalysts like palladium on carbon.

  • Substitution: : Using reagents like halides or other nucleophiles under varying temperature and solvent conditions.

Major Products

  • Oxidation: : Various oxidized derivatives depending on the oxidizing agent used.

  • Substitution: : A variety of substituted products, depending on the nucleophile introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules and as a reagent in organic synthesis.

Biology

In biological research, it is often utilized for its ability to interact with proteins and enzymes, aiding in the study of cellular processes.

Medicine

Medically, the compound is investigated for its potential pharmacological activities, including as a therapeutic agent.

Industry

Industrially, it finds applications in the development of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action primarily involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine and guanidine groups play a key role in binding to these targets, often modulating their activity. The trifluoroacetate component can influence the compound's solubility and stability, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-(Morpholin-1-yl)ethoxy)phenyl)guanidine

  • 1-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)guanidine

  • 1-(4-(2-(Azepan-1-yl)ethoxy)phenyl)guanidine

Uniqueness

Compared to these similar compounds, 1-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)guanidine 2,2,2-trifluoroacetate stands out due to its unique combination of functional groups, which contribute to its distinct reactivity and application potential. The presence of the trifluoroacetate enhances its chemical properties, making it suitable for specialized uses.

And there you have it—a full exploration of this compound. Chemistry is full of surprises, right? What caught your interest the most?

Properties

IUPAC Name

2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]guanidine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.C2HF3O2/c14-13(15)16-11-3-5-12(6-4-11)18-10-9-17-7-1-2-8-17;3-2(4,5)1(6)7/h3-6H,1-2,7-10H2,(H4,14,15,16);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMVIYCFAUZMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)N=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.